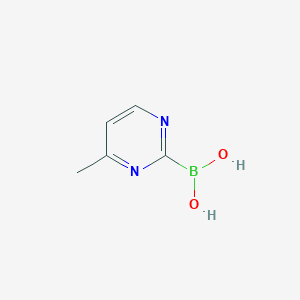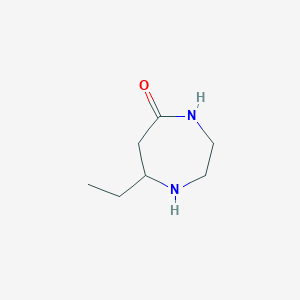
7-Ethyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-1,4-diazepan-5-one is a chemical compound belonging to the diazepane family Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the seventh position and a ketone functional group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,4-diazepan-5-one can be achieved through several methods. One convenient method involves the ‘one-pot’ synthesis from the respective 2,6-diaryl-piperidin-4-ones. This reaction is catalyzed by sodium bisulfate-alumina (NaHSO4.Al2O3) under microwave irradiation in solvent-free conditions . The product is then separated using ethyl acetate and purified by column chromatography .
Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often employed. This method allows for the efficient production of 1,4-diazepane derivatives, including this compound, with overall yields ranging from 31% to 75% . The process involves the acylation of aminobenzophenones followed by intramolecular cyclization reactions.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 7-Ethyl-1,4-diaz
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
7-ethyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C7H14N2O/c1-2-6-5-7(10)9-4-3-8-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
SFLKRRJUKBWVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)NCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
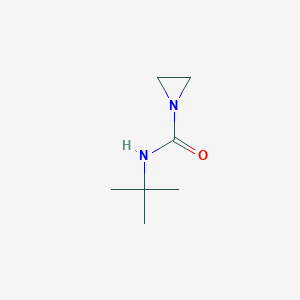
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
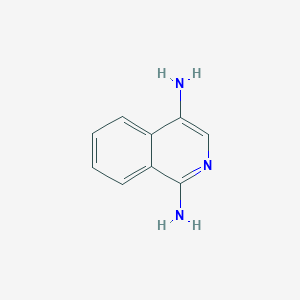
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)

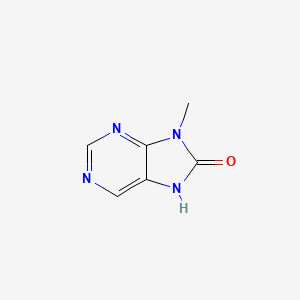
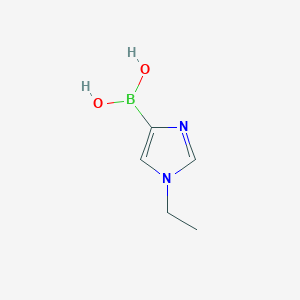



![3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B11921890.png)
![2-Methylimidazo[1,2-a]pyridin-5-ol](/img/structure/B11921905.png)
